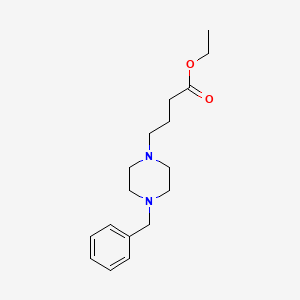
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate is a chemical compound with the molecular formula C14H10N2O2 and a molecular weight of 238.24 g/mol This compound is part of the quinoxaline family, which is known for its diverse biological activities and chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate typically involves the condensation of o-phenylenediamine with benzil in the presence of an acid catalyst. The reaction proceeds through the formation of a quinoxaline intermediate, which is then hydroxylated to yield the final product. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or acetic acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in chemical synthesis and research .
Applications De Recherche Scientifique
3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division . This inhibition can result in the disruption of bacterial growth and proliferation, making it an effective antimicrobial agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoxalin-2(1H)-one: A similar compound with a different substitution pattern on the quinoxaline ring.
2-Phenylquinoxaline: Lacks the hydroxyl group present in 3-Hydroxy-2-phenylquinoxalin-1-ium-1-olate.
3-Hydroxyquinoxaline: Similar structure but without the phenyl group.
Uniqueness
This compound is unique due to the presence of both hydroxyl and phenyl groups on the quinoxaline ring. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
1504-48-9 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
4-oxido-3-phenyl-1H-quinoxalin-4-ium-2-one |
InChI |
InChI=1S/C14H10N2O2/c17-14-13(10-6-2-1-3-7-10)16(18)12-9-5-4-8-11(12)15-14/h1-9H,(H,15,17) |
Clé InChI |
JUJNJFGOMPIJOT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3NC2=O)[O-] |
Solubilité |
>35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


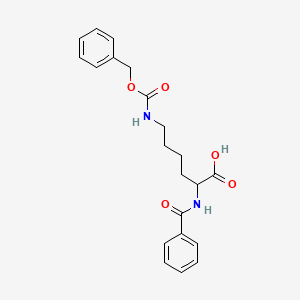
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
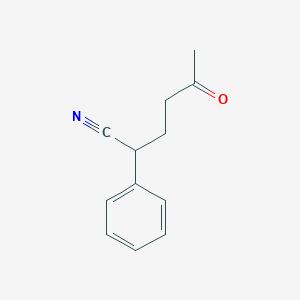

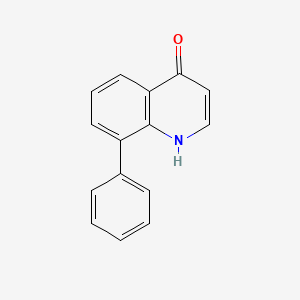
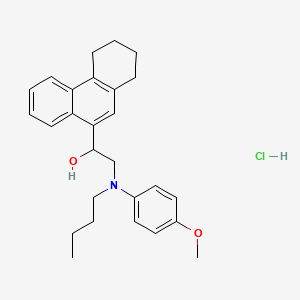
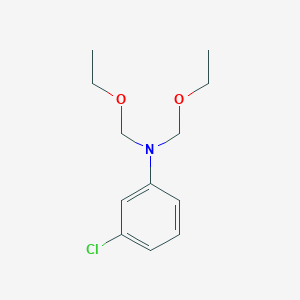
![7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B14010661.png)
![2-[(3,5-Dinitrothiophen-2-yl)amino]butanedioic acid](/img/structure/B14010663.png)
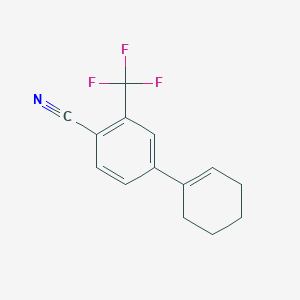
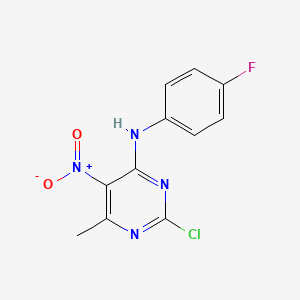
![1-methyl-1-nitroso-3-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]urea](/img/structure/B14010679.png)
![[Bis(4-iodophenyl)]phenylsulfanium trifluoromethanesulfonate](/img/structure/B14010680.png)
